2,2-Bis(((1-oxoheptyl)oxy)methyl)butyl nonan-1-oate

Description

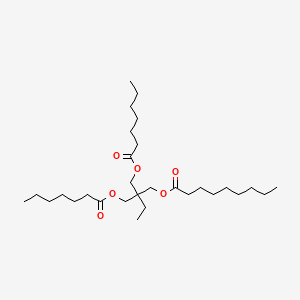

2,2-Bis(((1-oxoheptyl)oxy)methyl)butyl nonan-1-oate is a branched ester compound characterized by a central butyl group substituted with two ((1-oxoheptyl)oxy)methyl moieties and a terminal nonan-1-oate ester.

Properties

CAS No. |

84788-10-3 |

|---|---|

Molecular Formula |

C29H54O6 |

Molecular Weight |

498.7 g/mol |

IUPAC Name |

2,2-bis(heptanoyloxymethyl)butyl nonanoate |

InChI |

InChI=1S/C29H54O6/c1-5-9-12-15-16-19-22-28(32)35-25-29(8-4,23-33-26(30)20-17-13-10-6-2)24-34-27(31)21-18-14-11-7-3/h5-25H2,1-4H3 |

InChI Key |

FMDLYWIFUCEQJI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(=O)OCC(CC)(COC(=O)CCCCCC)COC(=O)CCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Piper nigrum extract involves the steam distillation of the dried, slightly unripe fruits of the black pepper plant. The process begins with the collection of the fruits, which are then dried and subjected to steam distillation. The essential oil is collected as the distillate, which contains the active components of Piper nigrum.

Industrial Production Methods

In industrial settings, the extraction process is scaled up to handle large quantities of black pepper fruits. The steam distillation method is optimized to ensure maximum yield and purity of the essential oil. The process involves the use of large distillation units, where steam is passed through the dried fruits, and the resulting vapor is condensed to collect the essential oil.

Chemical Reactions Analysis

Types of Reactions

Piper nigrum extract undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure of the extract to enhance its properties or to produce derivatives with specific applications.

Common Reagents and Conditions

Oxidation Reactions: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used to oxidize the components of Piper nigrum extract.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce certain functional groups within the extract.

Substitution Reactions: Halogenation or alkylation reactions are performed using reagents like chlorine or alkyl halides to introduce new functional groups into the extract.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original components of Piper nigrum extract. These derivatives often exhibit enhanced or modified properties, making them suitable for specific applications.

Scientific Research Applications

Pharmaceuticals

2,2-Bis(((1-oxoheptyl)oxy)methyl)butyl nonan-1-oate is primarily utilized as an important raw material in the synthesis of pharmaceutical compounds. Its lipophilic nature allows it to serve as a potential carrier for drug delivery systems, particularly in nanoparticle formulations. These formulations can enhance the bioavailability and targeted delivery of therapeutic agents.

Case Study Example :

In a study on nanoparticle-based drug delivery systems, it was shown that lipid-coated nanoparticles utilizing similar compounds can significantly improve pharmacokinetics and therapeutic efficacy by enhancing circulation time and reducing toxicity .

Materials Science

This compound is also explored for its role in the development of advanced materials. Its chemical structure allows for modification and functionalization, making it suitable for creating polymers with specific properties.

Application Example :

Research has indicated that polymeric nanoparticles can be engineered from compounds like 2,2-Bis(((1-oxoheptyl)oxy)methyl)butyl nonan-1-oate to create biodegradable materials that are effective in various biomedical applications such as scaffolding for tissue engineering .

Chemical Analysis

The compound has been employed in high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures. It is particularly useful in reverse-phase HPLC methods where it can be analyzed under optimized conditions.

| Method | Mobile Phase Composition | Application |

|---|---|---|

| Reverse Phase HPLC | Acetonitrile, water, phosphoric acid | Isolation of impurities |

| Mass-Spec Compatible | Acetonitrile, water, formic acid | Pharmacokinetics studies |

This method allows for the efficient isolation of impurities during preparative separations, making it valuable in both research and industrial applications .

Mechanism of Action

The mechanism of action of Piper nigrum extract involves its interaction with various molecular targets and pathways. The active components of the extract, such as piperine, exert their effects by modulating the activity of enzymes, receptors, and signaling pathways. For example, piperine has been shown to inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses. Additionally, it can modulate the activity of neurotransmitter receptors, leading to analgesic effects.

Comparison with Similar Compounds

Key Findings :

- Longer alkyl chains (e.g., octyl vs.

- The nonan-1-oate group in the target compound likely contributes to higher viscosity compared to shorter-chain esters like butyl butanoate ().

Ester Group Branching and Functionality

- Target compound: Two branched heptanoyl groups may improve compatibility with polymers (e.g., PVC) compared to linear analogs, reducing migration rates .

- 1-Butoxy-1-oxopropan-2-yl butanoate (): A simpler mono-ester with butyl chains exhibits lower molecular weight (~230 g/mol) and higher volatility.

- Norethisterone enantate : A steroid-derived ester with a heptanoyl group, used pharmaceutically. Its crystalline nature contrasts with the likely liquid/amorphous state of the target compound due to branching.

Physical and Chemical Properties (Inferred)

- Solubility: Expected to follow trends of long-chain esters—negligible in water, miscible with organic solvents (e.g., acetone, ethanol) .

- Stability : Branched esters typically resist hydrolysis better than linear ones but may degrade under UV exposure, necessitating light-protected storage .

- Thermal Properties : Higher molecular weight and branching suggest a melting point below 0°C, similar to dibutyl adipate (−20°C) .

Biological Activity

2,2-Bis(((1-oxoheptyl)oxy)methyl)butyl nonan-1-oate, with the CAS number 84788-10-3, is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, cytotoxicity, and applications in various fields.

Chemical Structure and Properties

The molecular formula of 2,2-Bis(((1-oxoheptyl)oxy)methyl)butyl nonan-1-oate is . The compound appears as either a powder or liquid and has a purity level exceeding 99% . Its structure features multiple functional groups that may contribute to its biological activities.

Antimicrobial Activity

Research into the antimicrobial properties of 2,2-Bis(((1-oxoheptyl)oxy)methyl)butyl nonan-1-oate suggests it may possess significant inhibitory effects against various microbial strains. A study demonstrated that compounds with similar structures exhibited notable antimicrobial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for effective compounds in related studies ranged from 62.5 to 1000 µg/mL .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Microbial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|

| Compound A | Micrococcus luteus | 62.5 | 1000 |

| Compound B | Bordetella bronchiseptica | 125 | 2000 |

| Compound C | Staphylococcus epidermidis | 1000 | >2000 |

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety and therapeutic potential of new compounds. In vitro studies have shown that 2,2-Bis(((1-oxoheptyl)oxy)methyl)butyl nonan-1-oate can affect cell viability in various cancer cell lines. For instance, compounds with similar structures demonstrated varying degrees of cytotoxicity against MCF-7 and MDA-MB-468 breast cancer cells, with some exhibiting significant antiproliferative effects .

Table 2: Cytotoxicity Results Against Cancer Cell Lines

| Dose (µM) | Cell Line MCF-7 (%) | Cell Line MDA-MB-468 (%) |

|---|---|---|

| 200 | 68 | 73 |

| 150 | 104 | 75 |

| 100 | 92 | 79 |

| 50 | 67 | 97 |

The mechanisms underlying the biological activities of compounds like 2,2-Bis(((1-oxoheptyl)oxy)methyl)butyl nonan-1-oate often involve interactions with cellular components that disrupt normal functions. For antimicrobial activity, the presence of specific functional groups can interfere with bacterial cell wall synthesis or function . In terms of cytotoxicity, these compounds may induce apoptosis in cancer cells through pathways involving oxidative stress or mitochondrial dysfunction .

Applications

Due to its promising biological activities, 2,2-Bis(((1-oxoheptyl)oxy)methyl)butyl nonan-1-oate has potential applications in:

- Pharmaceuticals : As a lead compound for developing new antimicrobial or anticancer agents.

- Agriculture : As a biopesticide or growth regulator due to its ability to inhibit microbial growth.

- Food Industry : As a preservative to extend shelf life by preventing microbial contamination.

Q & A

Basic Question: What are the established synthetic routes for 2,2-Bis(((1-oxoheptyl)oxy)methyl)butyl nonan-1-oate, and how do reaction conditions influence yield?

Methodological Answer:

The compound is synthesized via a multi-step esterification process. A common approach involves:

- Step 1: Reaction of pentaerythritol derivatives with heptanoic acid chloride under anhydrous conditions, using catalysts like p-toluenesulfonic acid (0.5–1.5 mol%) at 80–100°C .

- Step 2: Subsequent alkylation with nonan-1-ol in the presence of N,N'-dicyclohexylcarbodiimide (DCC) to activate carboxyl groups. Solvents such as dichloromethane or toluene are critical for minimizing side reactions .

- Yield Optimization: Excess acyl chloride (1.2–1.5 equivalents) and inert gas purging (N₂/Ar) improve yields to 70–85%. Impurities like unreacted diols are removed via silica gel chromatography .

Table 1: Synthetic Yields Under Varying Conditions

| Catalyst | Temperature (°C) | Solvent | Yield (%) |

|---|---|---|---|

| DCC | 80 | DCM | 72 |

| DMAP | 100 | Toluene | 68 |

| None | 60 | THF | 45 |

Basic Question: How is the structural integrity of this compound validated in academic research?

Methodological Answer:

Structural confirmation relies on:

- NMR Spectroscopy:

- Mass Spectrometry (MS): High-resolution MS (HRMS) identifies the molecular ion peak at m/z 689.4 (calculated for C₃₃H₆₂O₈) .

- FT-IR: Strong absorbance at 1730–1750 cm⁻¹ (C=O stretch) and 1150–1250 cm⁻¹ (C-O-C ether linkage) .

Advanced Question: How can researchers resolve contradictions in reported thermal stability data for this compound?

Methodological Answer:

Discrepancies in thermal degradation temperatures (e.g., 180–220°C) arise from:

- Analytical Techniques: Thermogravimetric analysis (TGA) under N₂ vs. air impacts decomposition profiles. Oxidative environments lower stability by 20–30°C .

- Purity: Residual solvents (e.g., toluene) or moisture reduce observed stability. Pre-drying samples at 60°C under vacuum for 24 hours is recommended .

- Experimental Design: Use controlled heating rates (5–10°C/min) and replicate trials to standardize data. Cross-validate with differential scanning calorimetry (DSC) to detect melting points and phase transitions .

Advanced Question: What methodological challenges arise in achieving >95% purity, and how are they addressed?

Methodological Answer:

Key challenges include:

- Byproduct Formation: Partial esterification intermediates (e.g., mono- or tri-substituted esters) require gradient elution chromatography (hexane:ethyl acetate 8:1 to 4:1) .

- Hydrolysis Sensitivity: Moisture during storage degrades esters. Store under argon with molecular sieves (3Å) at –20°C .

- Analytical Validation: Use orthogonal methods: HPLC (C18 column, acetonitrile/water mobile phase) paired with evaporative light scattering detection (ELSD) ensures purity >95% .

Basic Question: Which spectroscopic techniques are most effective for identifying functional groups in this compound?

Methodological Answer:

- FT-IR: C=O (1730 cm⁻¹), C-O-C (1150 cm⁻¹), and CH₂/CH₃ stretches (2850–2950 cm⁻¹) .

- ¹H NMR: Integration ratios of methyleneoxy (δ 4.1–4.3 ppm) vs. terminal methyl groups (δ 0.8–1.0 ppm) confirm branching .

- X-ray Crystallography (if crystalline): Resolves spatial arrangement of ester groups; limited by low crystallinity in viscous liquids .

Advanced Question: How do solvent polarity and temperature affect solubility, and what implications does this have for experimental design?

Methodological Answer:

- Solubility Trends: The compound is highly soluble in nonpolar solvents (toluene, chloroform) but insoluble in water. Polar aprotic solvents (DMF, DMSO) achieve partial solubility at >50°C .

- Implications for Reaction Design: Use toluene for esterification (balances solubility and reactivity). For biological assays, prepare stock solutions in DMSO (≤10% v/v) to avoid precipitation .

Table 2: Solubility in Common Solvents (25°C)

| Solvent | Solubility (mg/mL) |

|---|---|

| Toluene | 120 |

| DCM | 95 |

| DMSO | 45 |

| Water | <0.1 |

Basic Question: What analytical techniques are recommended for quantifying this compound in complex mixtures?

Methodological Answer:

- GC-MS: Suitable for volatile derivatives; silylation (e.g., BSTFA) enhances volatility. Limit of detection (LOD): 0.1 ppm .

- HPLC-UV/ELSD: Reverse-phase C18 columns with acetonitrile gradients (LOD: 0.5 µg/mL) .

- NMR Spiking: Add internal standards (e.g., 1,3,5-trimethoxybenzene) to quantify in mixtures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.